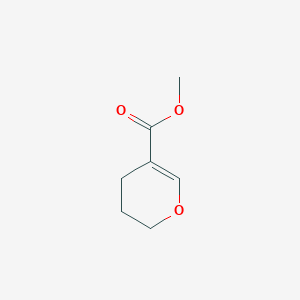

methyl 3,4-dihydro-2H-pyran-5-carboxylate

Übersicht

Beschreibung

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is an organic compound with the molecular formula C7H10O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of methyl 3,4-dihydro-2H-pyran-5-carboxylate typically involves a multi-step synthetic process. One common method includes the alkylation of 1-bromo-3-chloropropane with methylacetoacetate in the presence of an alcoholic solvent to form a haloketone intermediate. This intermediate is then O-alkylated with sodium methoxide to yield the desired compound in its crude form. The final product is purified by fractional distillation .

Industrial Production Methods

Industrial production methods for this compound are designed to be economical and environmentally friendly. The process involves similar steps as the synthetic route but is optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Condensation Reactions

The ketone participates in base-catalyzed condensation reactions to form α,β-unsaturated carbonyl derivatives.

Example Reaction with 1-Morpholinoethanone :

-

Reactants : (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone and 1-morpholinoethanone.

-

Base : Sodium tert-butoxide (0.15 mol).

-

Solvent : Toluene/tert-butanol (9:1).

-

Conditions : Reflux at 110°C for 6 hours.

-

Product : (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one.

Key Observations :

-

The reaction proceeds via deprotonation of the ketone α-hydrogen, forming an enolate intermediate.

-

Stereoselectivity (Z-configuration) is influenced by steric hindrance from the methoxy groups.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability under standard conditions but decomposition at elevated temperatures :

| Parameter | Value |

|---|---|

| Onset Decomposition | 559.3 K |

| Peak Decomposition | 638.6 K |

| Exothermic Energy | 15.44 kJ/mol |

Implications :

-

Safe handling below 550 K is recommended.

-

Decomposition products include fluorinated aromatic fragments and CO₂.

Reaction Mechanisms and Selectivity

-

Electrophilic Aromatic Substitution : The 3,4-dimethoxyphenyl group directs substitution to the para position due to strong electron-donating effects.

-

Steric Effects : Bulky substituents on the aromatic rings influence regioselectivity in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Organic Synthesis

Methyl 3,4-dihydro-2H-pyran-5-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of various pyran derivatives and other heterocyclic compounds. This compound's structure allows for multiple functionalizations, making it a valuable building block in synthetic organic chemistry.

2. Synthesis of Pharmaceuticals

One of the most notable applications of this compound is as a precursor in the synthesis of pharmacologically active compounds, such as pentoxifylline. Pentoxifylline is used to improve blood flow in patients with peripheral vascular disease and has shown potential in treating other conditions like diabetic neuropathy and chronic venous insufficiency .

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this compound a candidate for further research in nutraceutical applications .

Industrial Applications

1. Fine Chemicals Production

In the chemical industry, this compound is utilized in the production of fine chemicals. Its ability to undergo various chemical transformations allows it to be integrated into processes for synthesizing flavors and fragrances.

2. Eco-friendly Synthesis Processes

Recent advancements have focused on developing environmentally friendly synthesis methods for this compound. For instance, processes utilizing sodium methoxide instead of potassium carbonate have been proposed to reduce waste and improve efficiency . This approach not only minimizes salt byproducts but also enhances the overall sustainability of the production process.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Versatile building block |

| Pharmaceutical Development | Precursor for pentoxifylline and other drugs | Potential therapeutic effects |

| Antimicrobial Research | Exhibits antimicrobial activity against various strains | New avenues for drug development |

| Antioxidant Research | Investigated for antioxidant properties | Potential health benefits |

| Industrial Chemical Production | Used in the synthesis of fine chemicals | Valuable in flavor and fragrance industries |

| Eco-friendly Processes | Improved synthesis methods reduce waste and enhance sustainability | Environmentally friendly production |

Case Studies

Case Study 1: Synthesis of Pentoxifylline

Research has demonstrated that this compound can be effectively used as an intermediate in synthesizing pentoxifylline. The synthetic route involves several steps where this compound plays a crucial role in forming key intermediates that lead to the final pharmaceutical product .

Case Study 2: Antimicrobial Activity Evaluation

A study conducted on various derivatives of this compound highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the structure could enhance its efficacy, paving the way for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: A similar compound with an additional methyl group, which may exhibit different chemical properties and reactivity.

2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: Another related compound with different substituents on the pyran ring.

Uniqueness

Methyl 3,4-dihydro-2H-pyran-5-carboxylate is unique due to its specific structure and reactivity, making it valuable in various synthetic and industrial applications. Its ability to undergo multiple types of chemical reactions and serve as an intermediate in complex syntheses highlights its versatility .

Biologische Aktivität

Methyl 3,4-dihydro-2H-pyran-5-carboxylate (CAS Number: 57987-84-5) is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 156.18 g/mol. It features a pyran ring structure, which contributes to its reactivity and potential biological interactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens .

- Pharmacological Potential : It serves as an intermediate in the synthesis of pharmacologically active compounds like pentoxifylline, which is utilized to enhance blood flow in patients with peripheral vascular disease .

- Cellular Interaction : The compound has been studied for its interactions with biomolecules, suggesting potential roles in modulating cellular pathways .

The mode of action of this compound involves several biochemical pathways:

- Enzyme Modulation : The compound can influence enzyme activity, potentially activating or inhibiting key metabolic pathways.

- Signal Transduction : It may modulate signal transduction pathways that are crucial for cellular responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The extent to which the compound enters systemic circulation.

- Distribution : How it disperses throughout body tissues.

- Metabolism : The biochemical transformation it undergoes within the body.

- Excretion : The elimination of the compound from the body .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Pharmacological | Intermediate in synthesis of pentoxifylline | |

| Cellular Interaction | Modulates cellular pathways |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound derivatives, researchers found that certain modifications to the structure enhanced efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency.

Synthesis Methods

This compound can be synthesized through various methods. One notable approach involves alkylating 1-bromo-3-chloropropane with methylacetoacetate in the presence of sodium methoxide, leading to a more efficient production process with reduced environmental impact due to lower salt formation .

Eigenschaften

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZSEFKEENKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434044 | |

| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86971-83-7 | |

| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.